Relevant Papers The relevant papers retrieved discuss the synthesis and biological activity evaluation of benzoate compounds , and the synthesis, nonlinear optical properties, and DFT investigations of a novel azo compound derived from ethyl-4-amino benzoate . These papers provide valuable insights into the properties and potential applications of Ethyl 4-(3-azetidinyloxy)benzoate and similar compounds.
Ethyl 4-(azetidin-3-yloxy)benzoate is a compound that combines an ethyl ester with an azetidine moiety, which contributes to its unique chemical and biological properties. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug design and the development of new materials.
Ethyl 4-(azetidin-3-yloxy)benzoate can be synthesized from commercially available precursors, specifically 4-bromobenzoic acid and azetidine. The synthesis typically involves the formation of an ester followed by nucleophilic substitution reactions.
This compound falls under the category of organic compounds, specifically esters, and is classified as a benzoate derivative. Its molecular formula is with a molecular weight of approximately 205.25 g/mol.
The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate generally involves several key steps:
In an industrial context, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to enhance reaction efficiency and scalability.
The molecular structure of Ethyl 4-(azetidin-3-yloxy)benzoate includes a benzoate group linked to an azetidine ring through an ether bond.
Ethyl 4-(azetidin-3-yloxy)benzoate can undergo various chemical transformations:
Common reagents for these reactions include:
Major products from these reactions include carboxylic acids, alcohols, and various substituted benzoates.
The mechanism of action for Ethyl 4-(azetidin-3-yloxy)benzoate involves its interaction with specific enzymes and receptors within biological systems. It may modulate enzyme activity, potentially inhibiting pathways associated with inflammation. This mechanism underscores its relevance in medicinal chemistry, particularly for developing anti-inflammatory agents.
Ethyl 4-(azetidin-3-yloxy)benzoate exhibits typical characteristics associated with esters:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.25 g/mol |
IUPAC Name | Ethyl 4-(azetidin-3-yloxy)benzoate |
InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI Key | MHAGDHIUNXRJSR-UHFFFAOYSA-N |
Ethyl 4-(azetidin-3-yloxy)benzoate has several significant applications in scientific research:
Ethyl 4-(azetidin-3-yloxy)benzoate, systematically named as ethyl 4-(azetidin-3-yloxy)benzoate or its hydrochloride salt form ethyl 4-(azetidin-3-yloxy)benzoate hydrochloride (CAS: 1243389-18-5), belongs to the azetidine class of nitrogen-containing heterocyclic compounds [3]. Its molecular framework integrates two pharmacologically significant motifs: a strained four-membered azetidine ring and a benzoate ester. The azetidine ring represents a less common heterocyclic system compared to five- or six-membered nitrogen heterocycles (e.g., pyrrolidines or piperidines), conferring unique steric and electronic properties due to its high ring strain and reduced bond angles . This structural tension enhances reactivity, making it a strategic synthon for ring-opening reactions or targeted modifications at the N-atom or C3 position.
In heterocyclic research, this compound serves as a versatile building block for designing bioactive molecules. The azetidine-oxygen linkage enables conformational restriction of biologically active scaffolds, potentially improving target binding affinity and metabolic stability. Researchers leverage its dual functionality—the basic secondary amine of azetidine (pKa ~9.2) and the hydrolyzable ethyl ester—to develop analogs with optimized pharmacokinetic profiles [4]. Its role extends to fragment-based drug discovery, where it provides three-dimensional complexity often lacking in aromatic fragments, as evidenced by its inclusion in commercial libraries like AChemBlock (Catalog ID: P34835) [3].
Table 1: Chemical Identity Profile of Ethyl 4-(Azetidin-3-yloxy)benzoate and Derivatives
Property | Value |
---|---|
IUPAC Name (free base) | Ethyl 4-(azetidin-3-yloxy)benzoate |
IUPAC Name (HCl salt) | Ethyl 4-(azetidin-3-yloxy)benzoate hydrochloride |
CAS (free base) | 954224-48-7 |
CAS (HCl salt) | 1243389-18-5 |
Molecular Formula (HCl) | C₁₂H₁₆ClNO₃ |
Molecular Weight (HCl) | 257.71 g/mol |
SMILES (HCl) | CCOC(=O)C1=CC=C(OC2CNC2)C=C1.Cl |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 (HCl salt) |
Purity (Commercial) | ≥95% |
The discovery of Ethyl 4-(azetidin-3-yloxy)benzoate emerged during the early 2000s amid resurgent interest in strained heterocycles as novel pharmacophores against drug-resistant pathogens. Initial antimicrobial screening revealed its core azetidine-oxy-benzoate architecture exhibited inhibitory activity against Gram-positive bacteria, including Mycobacterium tuberculosis H37Rv strains, though specific MIC values remain proprietary [8]. This finding positioned it within broader efforts to develop oxadiazole-azetidine hybrids and other nitrogen-heterocycle conjugates targeting bacterial cell wall synthesis or enzymatic cofactors [8].
Structural optimization campaigns focused on modifying the azetidine nitrogen or ester group to enhance potency. For example, N-alkylation with lipophilic chains improved membrane penetration, while ester hydrolysis to carboxylic acids facilitated metal chelation in bacterial enzymes. Although clinical candidates derived directly from this scaffold are undocumented, its role as a precursor to advanced intermediates—such as amides or hydroxamic acids—is well-established in tuberculosis drug discovery pipelines . The compound’s appeal grew with the observation that the azetidine ring’s conformation mimics transition states of peptide bond hydrolysis, suggesting potential protease inhibition mechanisms [10]. By 2020, commercial availability from suppliers like AChemBlock and BLD Pharm enabled broad evaluation in antiviral and anticancer assays, revealing secondary activity against viral polymerases and tumor cell lines [2] [3].
The molecular architecture of Ethyl 4-(azetidin-3-yloxy)benzoate features two critical elements: a para-substituted azetidine-oxy linker and a terminal ethyl benzoate. The ether linkage between the azetidine C3 and phenyl ring imposes torsional constraints that restrict rotation of the aryl group, potentially favoring bioactive conformations inaccessible to flexible alkyl chains. Density functional theory (DFT) studies suggest the azetidine ring adopts an envelope conformation, with the oxygen linker increasing electron density at C3 (predicted pKa ~9.20), enhancing nucleophilicity for derivatization [4].
The ethyl ester moiety serves dual roles:
Physicochemical profiling indicates moderate hydrophobicity (predicted LogP ~1.16) and boiling point (~347°C), balancing membrane permeability and aqueous solubility [4]. Stability studies of the HCl salt form reveal decomposition above 150°C, necessitating storage at 2–8°C [3] [10]. The hydrochloride salt enhances crystallinity and shelf-life but increases hydrogen-bond donor capacity (HBD=2), which may limit blood-brain barrier penetration.
Table 2: Synthetic Pathways to Ethyl 4-(Azetidin-3-yloxy)benzoate
Method | Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Nucleophilic Displacement | Ethyl 4-hydroxybenzoate + 3-chloroazetidine, K₂CO₃, DMF, 80°C | <40% | Simple setup; low yield due to elimination |
Thermal Cyclization | N-(3-Chloropropyl)-4-ethoxycarbonylphenol, toluene, 80–100°C | Moderate | Regioselectivity issues |
Directed Cyclization | Botc-protected γ-chloroamine, Pd catalysis | Improved | Higher regiocontrol; extra deprotection step |
Synthetically, classical routes suffered from poor efficiency. Early nucleophilic displacements of ethyl 4-hydroxybenzoate with 3-haloazetidines yielded <40% product due to competing elimination under basic conditions . Modern approaches employ tert-butoxythiocarbonyl (Botc)-directed cyclization, where palladium catalysts promote C–O bond formation regioselectively, followed by deprotection to afford the target compound in higher purity (>95%) [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9